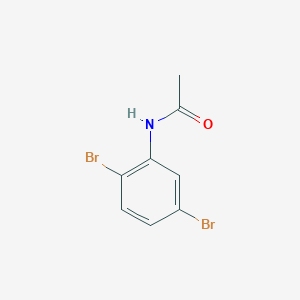

N-(2,5-dibromophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,5-dibromophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGKGRZXBVALJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463515 | |

| Record name | N-(2,5-Dibromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25462-66-2 | |

| Record name | N-(2,5-Dibromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N 2,5 Dibromophenyl Acetamide and Its Analogues

Optimized Reaction Conditions for Direct Synthesis

The direct synthesis of N-(2,5-dibromophenyl)acetamide is most commonly achieved through the N-acylation of 2,5-dibromoaniline (B181072). This transformation is a fundamental reaction in organic chemistry, and its efficiency is highly dependent on the chosen reagents, catalysts, and reaction conditions. orientjchem.org

Amide Bond Formation via Acylation of 2,5-Dibromoaniline

The primary route to this compound involves the formation of an amide bond by acylating the amino group of 2,5-dibromoaniline. The purpose of this acetylation is often to deactivate the potent activating effect of the amine group. quora.com The lone pair of electrons on the nitrogen atom of the resulting acetamido group (-NHCOCH3) participates in resonance with the adjacent carbonyl group, thereby reducing its ability to activate the benzene (B151609) ring towards further electrophilic substitution. quora.comyoutube.com This controlled reactivity is crucial for subsequent selective functionalization. The reaction proceeds via the nucleophilic attack of the primary amine on the acylating agent. quora.com

Common acylating agents for this transformation include acetic anhydride (B1165640) or acetyl chloride. orientjchem.org The reaction is typically robust and provides the desired acetamide (B32628) in high yield.

Catalyst Systems and Reagent Selection

A diverse array of catalysts can be employed to facilitate the N-acylation of anilines, although catalyst-free conditions have also been proven effective. orientjchem.orgmdpi.com The selection of the appropriate catalyst and acylating reagent is critical for optimizing reaction efficiency and yield.

Catalyst Systems:

Acid Catalysts: Lewis acids such as zinc chloride (ZnCl2), iron(III) chloride (FeCl3), and aluminum triflate (Al(OTf)3) are frequently used to activate the acylating agent. orientjchem.org Brønsted acids like acetic acid can also serve as both a catalyst and a solvent. researchgate.netrsc.org

Base Catalysts: While less common for this specific transformation, basic catalysts can be used in certain acylation methodologies.

Heterogeneous Catalysts: Eco-friendly options like specially prepared clays (B1170129) have demonstrated high efficiency (80-95% yield) in the N-acetylation of anilines. jocpr.com Other solid-supported catalysts include KF-Al2O3 and ZnO. orientjchem.org

Other Catalysts: Iodine has also been reported as an effective catalyst for N-acylation reactions. orientjchem.org

Reagent Selection:

Acetic Anhydride: A widely used, cost-effective, and highly reactive acylating agent. orientjchem.org

Acetyl Chloride: More reactive than acetic anhydride, often used when the amine is less nucleophilic.

Esters: In some methodologies, esters can serve as the acyl source, typically requiring an acid catalyst like acetic acid. researchgate.netrsc.org

Influence of Solvent Systems and Reaction Parameters

The choice of solvent and the control of reaction parameters like temperature and time are essential for achieving optimal results in the synthesis of this compound.

Solvent Systems: A range of solvents can be utilized, with the choice often depending on the catalyst system and reagents. In many modern procedures, there is a push towards greener chemistry. Water has been successfully used as an eco-friendly medium for N-acylation with acetic anhydride. orientjchem.org Some protocols have been developed under solvent-free conditions, which simplifies work-up and reduces environmental impact. orientjchem.orgmdpi.com Dioxane is another solvent that has been employed in related amide synthesis. nih.gov

Reaction Parameters:

Temperature: The reaction is often carried out at temperatures ranging from room temperature to reflux, depending on the reactivity of the substrate and the catalyst used. For instance, heating on a water bath is a common condition. jocpr.com

Reaction Time: Reaction times can vary from minutes to several hours. Catalyst-free methods using acetic anhydride in water have reported reaction completion in as little as 8 minutes for certain substrates. orientjchem.org

Work-up: The work-up procedure is generally straightforward. For instance, after reaction completion, the product can be crystallized by dissolving the mixture in a suitable solvent like ether and allowing it to stand, or by precipitation in water. orientjchem.orgnih.gov

Functionalization Strategies Employing this compound as a Precursor

The dibromo-substituted aromatic ring of this compound provides two reactive sites for further chemical modification, making it an excellent precursor for building more complex molecules. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. dntb.gov.uanih.gov this compound serves as an ideal substrate for these transformations, particularly the Suzuki-Miyaura reaction, due to the presence of two bromine atoms that can participate in the catalytic cycle.

Suzuki-Miyaura Cross-Coupling with Arylboronic Acids

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming biaryl structures by reacting an organohalide with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base. nih.govtcichemicals.com

Research has demonstrated the successful synthesis of a series of aniline-based amides via the palladium-catalyzed Suzuki cross-coupling of this compound with various substituted arylboronic acids. researchgate.net These reactions generally proceed in moderate to good yields and exhibit good tolerance for a variety of functional groups on the arylboronic acid. researchgate.net The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst. nih.gov

The table below summarizes the yields obtained from the Suzuki-Miyaura coupling of this compound with different arylboronic acids, showcasing the versatility of this methodology. researchgate.net

| Entry | Arylboronic Acid Substituent (Ar) | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-OCH3 | N-(2-bromo-5-(4-methoxyphenyl)phenyl)acetamide | 75 |

| 2 | 4-CH3 | N-(2-bromo-5-(p-tolyl)phenyl)acetamide | 72 |

| 3 | 3-NO2 | N-(2-bromo-5-(3-nitrophenyl)phenyl)acetamide | 65 |

| 4 | 4-F | N-(2-bromo-5-(4-fluorophenyl)phenyl)acetamide | 78 |

| 5 | 2-Cl | N-(2-bromo-5-(2-chlorophenyl)phenyl)acetamide | 68 |

| 6 | 4-Cl | N-(2-bromo-5-(4-chlorophenyl)phenyl)acetamide | 70 |

| 7 | 4-CN | N-(2-bromo-5-(4-cyanophenyl)phenyl)acetamide | 69 |

| 8 | Phenyl | N-(5-([1,1'-biphenyl]-4-yl)-2-bromophenyl)acetamide | 76 |

Scope and Limitations of Substrate Diversity

The synthesis of analogues of this compound has been effectively demonstrated through palladium-catalyzed Suzuki cross-coupling reactions, which show a tolerance for a variety of functional groups. researchgate.netmdpi.com This methodology involves coupling this compound with various arylboronic acids to create a library of N-aryl acetamide derivatives. mdpi.comdntb.gov.ua The reaction conditions are generally amenable to arylboronic acids featuring both electron-donating and electron-withdrawing groups. mdpi.com

Research has shown that aniline-based amides can be synthesized in moderate to good yields using this approach. researchgate.net A variety of functional groups on the arylboronic acid partner are well-tolerated under the reaction conditions. mdpi.com However, limitations have been observed. In the synthesis of certain derivatives, such as compounds 3d and 3g in the provided table, a mixture of mono-arylated and di-arylated products was obtained. mdpi.com This suggests that under the specified conditions, achieving selective mono-substitution can be challenging, and competitive substitution at both bromine sites can occur. This lack of complete selectivity points to a limitation in the substrate scope when precise mono-arylation is desired. mdpi.com

The table below illustrates the scope of different arylboronic acids used in the Suzuki coupling reaction with this compound.

Table 1: Suzuki Coupling of this compound with Various Arylboronic Acids

| Compound | Arylboronic Acid Used | Resulting Product Structure |

|---|---|---|

| 3a | Phenylboronic acid | N-(5-bromo-2-phenylphenyl)acetamide |

| 3b | 4-Methylphenylboronic acid | N-(5-bromo-2-(p-tolyl)phenyl)acetamide |

| 3c | 4-Methoxyphenylboronic acid | N-(5-bromo-2-(4-methoxyphenyl)phenyl)acetamide |

| 3d | 4-Chlorophenylboronic acid | N-(5-bromo-2-(4-chlorophenyl)phenyl)acetamide* |

| 3e | 3-Nitrophenylboronic acid | N-(5-bromo-2-(3-nitrophenyl)phenyl)acetamide |

| 3f | 4-Nitrophenylboronic acid | N-(5-bromo-2-(4-nitrophenyl)phenyl)acetamide |

| 3g | Naphthalene-1-boronic acid | N-(5-bromo-2-(naphthalen-1-yl)phenyl)acetamide* |

| 3h | 4-(Trifluoromethyl)phenylboronic acid | N-(5-bromo-2-(4-(trifluoromethyl)phenyl)phenyl)acetamide |

*A mixture of mono- and di-arylated products was observed. mdpi.com

Mechanistic Insights into Catalytic Cycles (e.g., Transmetalation, Reductive Elimination)

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, proceed through a well-established catalytic cycle involving several key organometallic steps. nih.gov The general mechanism comprises three critical stages: oxidative addition, transmetalation, and reductive elimination. nih.govumb.edu

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide, this compound, to a low-valent palladium(0) complex (e.g., Pd(PPh₃)₄). mdpi.comnih.gov This step involves the cleavage of the carbon-bromine bond and the insertion of the palladium catalyst, resulting in a new organopalladium(II) species.

Transmetalation : The next step is transmetalation, which involves the transfer of the organic group (in this case, the aryl group) from the organoboron reagent (the arylboronic acid) to the palladium(II) center. umb.edu This process is typically facilitated by a base, such as potassium phosphate (B84403) (K₃PO₄), which activates the boronic acid to form a more nucleophilic boronate species, thereby promoting the ligand exchange on the palladium complex. mdpi.com

Reductive Elimination : The final step is reductive elimination, where the two organic ligands—the 2-acetamidophenyl group and the newly transferred aryl group—are coupled together to form a new carbon-carbon bond, yielding the final biaryl product. nih.govumb.edu This step also regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

In the specific context of synthesizing analogues of this compound, mechanistic challenges have been noted. The formation of a mixture of mono- and di-arylated products for certain substrates has been attributed to ineffective transmetalation and reductive elimination steps within the catalytic cycle. mdpi.com This suggests that for some substrates, the rate of the second coupling reaction may be competitive with the first, or the catalyst may not efficiently turnover after the initial mono-coupling, leading to a loss of selectivity.

Exploration of Other Transition Metal-Catalyzed Coupling Reactions

While the Suzuki-Miyaura coupling is a prominent method for modifying this compound, a wide array of other transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds and could be applied to this substrate. researchgate.netthermofisher.com Palladium is a popular catalyst choice due to its high activity, selectivity, and tolerance for a broad range of functional groups. mdpi.com

Alternative cross-coupling strategies that could be explored for the derivatization of this compound include:

Heck Reaction : This reaction couples the aryl halide directly with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. umb.edumdpi.com

Negishi Coupling : In this reaction, an organozinc reagent is coupled with the aryl halide, catalyzed by a nickel or palladium complex. nih.govumb.edu Organozinc compounds often exhibit high functional group tolerance. umb.edu

Stille Coupling : This versatile method forms C-C bonds by reacting the aryl halide with an organostannane (organotin) compound, catalyzed by palladium. umb.edumdpi.com It is known for its tolerance of many functional groups, though the toxicity of tin reagents is a drawback.

Kumada Coupling : This reaction involves the coupling of a Grignard reagent (organomagnesium) with the aryl halide, typically catalyzed by nickel or palladium. umb.edu It is a cost-effective method but is limited by the low functional group tolerance of Grignard reagents. umb.edu

Sonogashira Coupling : This reaction is used to form carbon-carbon bonds between aryl halides and terminal alkynes, employing a palladium catalyst and a copper(I) co-catalyst. umb.eduthermofisher.com

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a key method for forming carbon-nitrogen bonds, enabling the coupling of aryl halides with amines. This could be used to substitute one of the bromine atoms with an amino group.

Nucleophilic Aromatic Substitution on the Brominated Phenyl Ring

Nucleophilic aromatic substitution (SₙAr) is a potential pathway for modifying aryl halides, but its application to this compound is subject to significant mechanistic constraints. libretexts.org The classical SₙAr mechanism proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov

For this reaction to be favorable, two primary conditions must be met:

The aromatic ring must contain a good leaving group (such as a halide).

The ring must be activated by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, positioned ortho or para to the leaving group. libretexts.orgnih.gov

In this compound, the bromine atoms serve as potential leaving groups. However, the acetamide group (-NHCOCH₃) is not a sufficiently strong electron-withdrawing group to activate the ring for SₙAr. While it does withdraw some electron density, its effect is not comparable to that of a nitro group. Furthermore, neither bromine atom has a strong EWG in the critical ortho or para position to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org

Therefore, under standard SₙAr conditions, this compound would be expected to be largely unreactive toward nucleophiles. Alternative mechanisms, such as those involving benzyne (B1209423) intermediates (elimination-addition) or the use of extremely basic nucleophiles, could potentially effect substitution but often lead to mixtures of products and require harsh reaction conditions. youtube.com A recently discovered "directed SₙAr" reaction on ortho-iodobenzamides offers a potential, though unproven, route that proceeds without strong EWGs but has specific requirements for the substrate and nucleophile. rsc.org

Modification of the Acetamide Moiety

The acetamide group (-NHCOCH₃) of this compound offers several avenues for chemical modification to produce a range of derivatives. The acetamide functional group is a common feature in pharmacologically active compounds and can be modified to tune properties. archivepp.comsemanticscholar.org

Potential modifications include:

Hydrolysis : The acetamide can be hydrolyzed back to the parent amine, 2,5-dibromoaniline, under acidic or basic conditions. This reaction cleaves the amide bond and would be a retro-synthetic step to the starting material for many syntheses.

N-Alkylation/N-Arylation : The hydrogen atom on the amide nitrogen is acidic and can be deprotonated by a strong base, followed by reaction with an electrophile like an alkyl or aryl halide. For instance, the synthesis of 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netumb.eduthiazin-2-yl)-N-(2-bromophenyl) acetamide derivatives has been reported, demonstrating that the nitrogen of an N-bromophenyl acetamide can act as a nucleophile. nih.gov

Reduction : The carbonyl group of the acetamide can be reduced to a methylene (B1212753) group (-CH₂-) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would convert the this compound into the corresponding N-ethyl-2,5-dibromoaniline.

Conversion to Thioamide : The oxygen atom of the carbonyl can be replaced with a sulfur atom using reagents like Lawesson's reagent, yielding the corresponding thioacetamide (B46855) derivative. Thioamides are valuable intermediates in the synthesis of various heterocyclic compounds. mdpi.com

Modification of the Acetyl Group : The methyl group of the acetamide is potentially amenable to functionalization. For example, it could be halogenated under certain conditions or undergo condensation reactions if deprotonated with a very strong base.

These transformations allow for the structural diversification of this compound at a position other than the brominated aromatic ring, providing access to a different class of analogues.

Computational Chemistry and Theoretical Investigations of N 2,5 Dibromophenyl Acetamide

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a important method in computational chemistry for investigating the molecular geometry and electronic structure of chemical systems. researchgate.net DFT calculations offer a balance between computational cost and accuracy, making them suitable for studying a wide range of molecules. arxiv.org

Selection of Exchange-Correlation Functionals and Basis Sets

The accuracy of DFT calculations is contingent upon the choice of the exchange-correlation (XC) functional and the basis set. A variety of XC functionals exist, each with different levels of approximation, including Local Density Approximations (LDAs), Generalized Gradient Approximations (GGAs), meta-GGAs, and hybrid functionals. arxiv.org Hybrid functionals, which incorporate a portion of the exact Hartree-Fock exchange, are often employed for their improved accuracy. mdpi.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional that has demonstrated reliability in predicting the properties of organic molecules. nih.govnih.gov

The choice of basis set is also critical. Basis sets are sets of mathematical functions used to construct the molecular orbitals. Larger basis sets, such as those of the 6-311++G(d,p) quality, which include polarization and diffuse functions, generally provide more accurate results by allowing for greater flexibility in describing the electron distribution, particularly for atoms with lone pairs. mdpi.comnih.gov For instance, in the study of various acetamide (B32628) derivatives, the B3LYP method combined with the 6-311++G(d,p) basis set has been effectively used to optimize molecular geometries and calculate vibrational frequencies. nih.gov

Conformational Analysis and Energy Minimization

Molecules can often exist in multiple spatial arrangements, known as conformations. Conformational analysis aims to identify the most stable conformer(s) and understand the energy landscape of the molecule. nih.gov This is typically achieved by performing a potential energy surface (PES) scan, where the total energy of the molecule is calculated as a function of one or more dihedral angles. nih.gov The resulting energy profile reveals the low-energy conformations, which correspond to minima on the PES. nih.gov

For acetamide derivatives, conformational preferences can be influenced by factors such as intramolecular interactions. nih.gov Theoretical calculations, often at the DFT level, are instrumental in determining the relative stabilities of different conformers. For example, studies on N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides have shown the existence of stable gauche and cis conformers, with their relative populations being influenced by the solvent polarity. nih.gov Energy minimization calculations are then performed to obtain the optimized geometry of the most stable conformer, which represents a true minimum on the potential energy surface. nih.gov

Vibrational Frequency Analysis and Potential Energy Surfaces

Vibrational frequency analysis is a standard procedure following geometry optimization to confirm that the obtained structure corresponds to a true energy minimum. The absence of imaginary frequencies indicates that the structure is a stable minimum on the potential energy surface. nih.gov This analysis also provides theoretical vibrational spectra (e.g., infrared and Raman), which can be compared with experimental data to validate the computational model. researchgate.net

The potential energy surface (PES) provides a comprehensive description of a molecule's energy as a function of its geometry. nsf.gov While the harmonic approximation is often used to simplify frequency calculations, for more accurate results, especially for molecules with significant anharmonicity, it is necessary to go beyond this approximation by generating and analyzing the anharmonic potential energy surfaces. nsf.gov

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.com

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. researchgate.netyoutube.com Conversely, the LUMO is the lowest energy orbital that is unoccupied and represents the molecule's ability to accept electrons, acting as an electrophile. researchgate.netyoutube.com The spatial distribution and energy levels of these orbitals are crucial in determining the reactivity of a molecule. nih.gov

Computational methods, particularly DFT, are used to calculate and visualize the HOMO and LUMO of molecules like N-(2,5-dibromophenyl)acetamide. nih.gov The analysis of these orbitals can reveal the most probable sites for electrophilic and nucleophilic attack. xisdxjxsu.asia For instance, in a study of N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, the HOMO was found to be distributed over the entire molecule, while the LUMO was more concentrated on the aminophenyl ring. nih.gov

Assessment of HOMO-LUMO Energy Gaps

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive and less stable. researchgate.netnih.gov

The HOMO-LUMO gap is a key descriptor in quantum chemical calculations and can be correlated with various molecular properties. mdpi.com For example, a lower energy gap is often associated with higher chemical reactivity, greater polarizability, and stronger binding ability with biomolecules. nih.gov DFT calculations are routinely used to determine the HOMO and LUMO energies and, consequently, the energy gap. nih.govnih.gov

| Parameter | Description |

| DFT | Density Functional Theory, a computational quantum mechanical modeling method. |

| HOMO | Highest Occupied Molecular Orbital, the outermost electron-containing orbital. |

| LUMO | Lowest Unoccupied Molecular Orbital, the lowest energy orbital without electrons. |

| XC Functional | Exchange-Correlation Functional, an approximation in DFT for the exchange and correlation interactions. |

| Basis Set | A set of functions used to build molecular orbitals in computational chemistry. |

| PES | Potential Energy Surface, a mathematical or graphical representation of a molecule's energy as a function of its geometry. |

Electronic Excitation Analysis via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. This analysis provides insights into how a molecule interacts with light by calculating the energies of its excited states.

For this compound, a TD-DFT analysis would involve calculating the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π*). This would reveal the molecule's UV-visible absorption characteristics. Such studies are essential for understanding the photophysical properties of a compound and are a standard component of modern chemical research. However, specific TD-DFT calculations detailing the electronic transitions for this compound have not been published.

Reactivity Descriptors and Global Chemical Reactivity Indices

Global chemical reactivity descriptors are fundamental concepts within Density Functional Theory (DFT) that predict the chemical behavior of a molecule. These indices are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). They help in understanding a molecule's stability and reactivity.

Key global reactivity indices include:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

While these descriptors are routinely calculated for novel compounds, a specific data set for this compound is not available in the current body of scientific literature.

The electrophilicity index (ω), as mentioned above, quantifies a molecule's ability to act as an electrophile. Conversely, the nucleophilicity index (N) measures its capacity to act as a nucleophile. These indices are crucial for predicting how a molecule will behave in polar chemical reactions. A high electrophilicity index suggests the molecule is a good electron acceptor, while a high nucleophilicity index indicates it is a good electron donor. The calculation of these specific indices for this compound would provide valuable predictive power for its reaction chemistry.

While global descriptors predict the reactivity of the molecule as a whole, local reactivity descriptors, such as Fukui functions, identify which specific atoms within the molecule are most likely to be involved in a reaction. The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added to or removed from the molecule.

This analysis helps to pinpoint the sites for:

Nucleophilic attack (where an electron is best accepted).

Electrophilic attack (where an electron is best donated).

Radical attack .

A detailed study of the Fukui functions for this compound would map out its atomic sites of reactivity, offering a deeper understanding of its chemical behavior.

Prediction and Simulation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in optoelectronics, such as frequency conversion and optical switching. Computational chemistry plays a vital role in the rational design of new NLO materials by predicting their performance.

The first hyperpolarizability (β) is a key tensor quantity that measures the second-order NLO response of a molecule. A large β value is a primary indicator of a potentially useful NLO material. DFT calculations are commonly employed to compute the static and dynamic hyperpolarizabilities of molecules. While the NLO properties of various derivatives synthesized from this compound have been investigated to explore their potential in materials science, the intrinsic hyperpolarizability of this compound itself has not been reported.

Understanding the relationship between a molecule's structure and its NLO properties is critical for designing effective NLO materials. Key structural features that influence the hyperpolarizability (β) include:

The presence of electron-donating and electron-accepting groups.

The length and nature of the π-conjugated system that connects these groups.

An analysis of this compound would involve examining how its acetamide group (electron-donating) and dibromophenyl ring influence its electronic structure and potential NLO response. Such an investigation would provide a baseline for understanding the enhanced NLO properties observed in its more complex derivatives.

Advanced Spectroscopic Characterization for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with multidimensional experiments, a comprehensive assignment of all atoms in N-(2,5-dibromophenyl)acetamide can be achieved.

Comprehensive ¹H and ¹³C NMR Spectral Assignment

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the acetamide (B32628) group and the dibrominated phenyl ring. The methyl (CH₃) protons of the acetyl group are expected to appear as a sharp singlet, typically in the range of δ 2.1–2.3 ppm. The amide proton (N-H) would present as a broad singlet, with its chemical shift being sensitive to solvent and concentration, generally appearing between δ 7.5 and 9.0 ppm.

The aromatic region will display a more complex pattern due to the three protons on the substituted ring. Based on the substitution pattern, H-6 is adjacent to a bromine atom and the amide group, H-3 is ortho to a bromine atom, and H-4 is situated between the two other protons. This arrangement would likely result in an AMX spin system, with each proton appearing as a distinct multiplet.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the amide is expected at the downfield end of the spectrum, around 168–170 ppm, while the methyl carbon will be found at approximately 24–25 ppm. The aromatic carbons will resonate in the typical range of 110–140 ppm. The carbons directly bonded to the bromine atoms (C-2 and C-5) will show resonances in the lower field part of this range, while the protonated carbons (C-3, C-4, C-6) and the carbon attached to the nitrogen (C-1) will have distinct chemical shifts influenced by the electronic effects of the substituents. znaturforsch.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ | ~2.2 (s) | ~24 |

| NH | ~8.0 (br s) | - |

| C=O | - | ~169 |

| C-1 | - | ~138 |

| C-2 | - | ~115 |

| C-3 | ~7.5 (d) | ~125 |

| C-4 | ~7.1 (dd) | ~122 |

| C-5 | - | ~118 |

| C-6 | ~8.2 (d) | ~135 |

Note: Predicted values are based on data for analogous compounds like N-phenylacetamide and 4-bromophenyl acetamide and substituent effects. rsc.org Actual values may vary depending on the solvent and experimental conditions. Multiplicities: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet.

Application of Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed. princeton.edusdsu.eduscribd.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting the adjacent aromatic protons, specifically between H-3 and H-4, and between H-4 and H-6, confirming their connectivity on the phenyl ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). creative-biostructure.com This would definitively link the signals of H-3, H-4, and H-6 to their corresponding carbon atoms C-3, C-4, and C-6, respectively. It would also show a correlation between the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings (typically 2-4 bonds) between protons and carbons. creative-biostructure.com HMBC is crucial for piecing together the molecular skeleton. Expected key correlations include:

The NH proton to the carbonyl carbon (C=O) and aromatic carbons C-1 and C-6.

The methyl protons (CH₃) to the carbonyl carbon (C=O).

The aromatic proton H-6 to C-1, C-2, and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. harvard.edu This is particularly useful for conformational analysis. For instance, a NOESY spectrum could show a correlation between the NH proton and the H-6 proton, indicating their proximity in the preferred conformation of the molecule.

Conformational Dynamics via Variable Temperature NMR (if applicable)

Amide bonds, such as the one in this compound, exhibit restricted rotation due to the partial double-bond character of the C-N bond. This can lead to the existence of different conformers (e.g., s-cis/s-trans isomers) that may interconvert on the NMR timescale. ucl.ac.uk

Variable Temperature (VT) NMR is a powerful tool to study such dynamic processes. montana.edu At low temperatures, the rotation around the amide bond may be slow enough to allow for the observation of separate signals for the different conformers in both the ¹H and ¹³C spectra. As the temperature is increased, the rate of rotation increases, causing these distinct signals to broaden and eventually coalesce into single, averaged signals. montana.edu

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their chemical environment.

Analysis of Characteristic Vibrational Modes of Amide and Brominated Phenyl Moieties

The IR and Raman spectra of this compound are dominated by vibrations characteristic of the amide linkage and the brominated phenyl ring. researchgate.netresearchgate.net

Amide Group Vibrations: The amide group gives rise to several characteristic bands. The N-H stretching vibration (Amide A) appears as a strong band around 3300-3250 cm⁻¹. The C=O stretching vibration (Amide I band) is one of the most intense and useful bands, typically found in the 1650-1680 cm⁻¹ region. nih.govnih.gov The Amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, is observed around 1530-1550 cm⁻¹. nih.gov

Brominated Phenyl Moieties: The aromatic ring shows C-H stretching vibrations above 3000 cm⁻¹. The C=C stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring influences the C-H out-of-plane bending modes, which are found between 900 and 650 cm⁻¹. The C-Br stretching vibrations are typically found at lower frequencies, usually below 1000 cm⁻¹ and often in the far-IR region. reddit.com

Table 2: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch (Amide A) | Amide | 3300 - 3250 | Strong (IR) |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 | Medium (IR, Raman) |

| C-H Stretch (Methyl) | Acetyl Group | 2950 - 2850 | Medium (IR, Raman) |

| C=O Stretch (Amide I) | Amide | 1680 - 1650 | Very Strong (IR) |

| C=C Stretch (Aromatic) | Phenyl Ring | 1600 - 1450 | Medium-Strong (IR, Raman) |

| N-H Bend / C-N Stretch (Amide II) | Amide | 1550 - 1530 | Strong (IR) |

| C-H Bending | Phenyl & Acetyl | 1450 - 1300 | Medium |

| C-N Stretch | Amide | ~1250 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower-energy ground states to higher-energy excited states. The wavelengths at which these absorptions occur are characteristic of the molecule's chromophoric system.

The structure of this compound contains two primary components that dictate its UV-Vis absorption profile: the dibrominated benzene (B151609) ring and the acetamide group.

Chromophore: The benzene ring is the principal chromophore, responsible for strong absorption in the UV region due to π → π* electronic transitions. These transitions involve the excitation of electrons from the bonding (π) molecular orbitals of the aromatic system to the anti-bonding (π*) orbitals. Aromatic systems typically exhibit two main absorption bands: the E-band (ethylenic) at shorter wavelengths (around 200 nm) and the B-band (benzenoid) at longer wavelengths (around 254 nm).

Auxochromes and their Effects: The substituents on the benzene ring—the two bromine atoms and the acetamide group (–NHCOCH₃)—act as auxochromes. An auxochrome is a functional group that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum.

The acetamide group possesses a nitrogen atom with a lone pair of electrons adjacent to the aromatic ring. This lone pair can participate in resonance with the π-system of the ring, an effect known as n-π conjugation. This interaction increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap for π → π* transitions, typically resulting in a bathochromic shift (a shift to longer wavelengths) and an increase in molar absorptivity (hyperchromic effect) compared to unsubstituted benzene. The carbonyl group (C=O) within the acetamide moiety also has non-bonding electrons (n-electrons) and can exhibit weak n → π* transitions, though these are often obscured by the much stronger π → π* absorptions.

Bromine atoms are also auxochromes. As halogens, they exert two opposing electronic effects: a resonance effect (+R) by donating a lone pair of electrons to the ring, and a strong inductive effect (-I) by withdrawing electron density due to their high electronegativity. The resonance effect tends to cause a bathochromic shift, similar to the amide group.

Collectively, these features result in a UV spectrum for this compound characterized by intense absorptions corresponding to π → π* transitions, shifted to longer wavelengths than those of benzene itself.

The polarity of the solvent can significantly influence the position of UV-Vis absorption bands, a phenomenon known as solvatochromism. This effect arises from differential solvation of the molecule's ground and excited states.

π → π Transitions:* For π → π* transitions, the excited state is generally more polar than the ground state. Consequently, an increase in solvent polarity will stabilize the excited state more than the ground state. This reduces the energy required for the transition, leading to a bathochromic (red) shift , where the absorption maximum (λ_max) moves to a longer wavelength.

n → π Transitions:* In contrast, the ground state of a molecule undergoing an n → π* transition is more stabilized by hydrogen bonding with polar protic solvents (like ethanol (B145695) or water) than the excited state. The non-bonding electrons are involved in this solvation. Upon excitation, one of these electrons moves to a π* orbital, making it less available for hydrogen bonding. This results in a greater stabilization of the ground state relative to the excited state, increasing the transition energy and causing a hypsochromic (blue) shift to a shorter wavelength.

For this compound, the dominant π → π* transitions are expected to show a bathochromic shift as solvent polarity increases. The weaker n → π* transition of the carbonyl group would be expected to exhibit a hypsochromic shift, particularly in protic solvents. The table below illustrates the expected shifts in absorption maxima in solvents of varying polarity.

| Solvent | Polarity (Dielectric Constant, ε) | Expected λ_max (nm) | Type of Shift (Relative to Hexane) |

|---|---|---|---|

| Hexane | 1.9 | ~245 | Reference |

| Dichloromethane | 9.1 | ~248 | Bathochromic (Red) |

| Acetonitrile | 37.5 | ~250 | Bathochromic (Red) |

| Ethanol | 24.5 | ~252 | Bathochromic (Red) |

Note: The λ_max values are illustrative, based on the principles of solvatochromism for aromatic amides, as direct experimental data for this compound was not available in the consulted literature.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) can measure the m/z of an ion with very high precision (typically to four or five decimal places). This accuracy allows for the determination of a molecule's exact mass, which can be used to deduce its unique elemental composition, distinguishing it from other molecules that may have the same nominal mass.

For this compound, the molecular formula is C₈H₇Br₂NO. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ⁷⁹Br = 78.918337, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated.

Molecular Formula: C₈H₇⁷⁹Br₂¹⁴N¹⁶O

Calculated Exact Mass: 292.88739 Da

An experimental HRMS measurement yielding a mass value extremely close to 292.8874 would unequivocally confirm the elemental formula of the compound.

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and form a molecular ion (M⁺˙). This molecular ion is often energetically unstable and fragments into smaller, more stable ions. The pattern of these fragments provides a molecular fingerprint that is used to confirm the structure.

The mass spectrum of this compound is expected to show several characteristic features:

Molecular Ion (M⁺˙) Peak: The molecular ion peak will appear at an m/z corresponding to the molecular weight. Due to the presence of two bromine atoms, this peak will exhibit a distinctive isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are nearly equal in abundance. A compound with two bromine atoms will therefore show three peaks for the molecular ion: M⁺˙ (containing two ⁷⁹Br), (M+2)⁺˙ (containing one ⁷⁹Br and one ⁸¹Br), and (M+4)⁺˙ (containing two ⁸¹Br), with a relative intensity ratio of approximately 1:2:1. The nominal mass of the molecular ion would be m/z 292 (with ⁷⁹Br), 294, and 296.

Loss of Acetyl Group: A common fragmentation pathway for N-aryl acetamides is the cleavage of the N-acyl bond. This results in the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da), leading to a fragment corresponding to the 2,5-dibromoaniline (B181072) ion.

Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group can lead to the formation of a stable acylium ion, [CH₃CO]⁺, which gives a characteristic peak at m/z 43. The other fragment would be the [C₆H₃Br₂NH]⁺˙ radical cation.

Loss of Bromine: Fragmentation can also involve the loss of a bromine atom (Br˙), leading to an ion at [M-Br]⁺.

The principal fragments expected in the mass spectrum of this compound are summarized in the table below.

| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Formula | Origin of Fragment |

|---|---|---|---|

| 292, 294, 296 | Molecular Ion | [C₈H₇Br₂NO]⁺˙ | Parent Molecule |

| 250, 252, 254 | [M - CH₂CO]⁺˙ | [C₆H₅Br₂N]⁺˙ | Loss of ketene |

| 213, 215 | [M - Br]⁺ | [C₈H₇BrNO]⁺ | Loss of a Br radical |

| 171, 173 | [M - COCH₃ - Br]⁺ | [C₆H₄BrN]⁺ | Loss of acetyl group and one Br atom |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | Acylium ion from C-N cleavage |

Note: This fragmentation pattern is predicted based on established principles of mass spectrometry for aromatic amides and halogenated compounds.

Based on a thorough search of available scientific literature, the specific single-crystal X-ray diffraction (SCXRD) data for this compound, which is essential for a detailed analysis of its solid-state chemistry and crystal engineering, is not publicly available.

To generate the scientifically accurate and detailed content required by the specific outline—including molecular conformation, torsion angles, unit cell parameters, and a precise description of its intermolecular interactions (hydrogen bonding, halogen bonding, and π-π stacking)—the raw crystallographic information file (CIF) or a dedicated crystallographic study of this exact compound is necessary.

While research exists on isomers such as N-(2-bromophenyl)acetamide and N-(3,5-dibromophenyl)acetamide, and on reactions using this compound as a starting material researchgate.net, the crystal structure of this compound itself has not been reported in the sources found. The solid-state behavior of chemical compounds is highly dependent on the specific substitution pattern of the atoms, meaning data from isomers cannot be used to accurately describe the target molecule.

Consequently, without the foundational SCXRD analysis, it is not possible to provide a scientifically rigorous and factual article that adheres to the requested detailed outline.

Solid State Chemistry and Crystal Engineering of N 2,5 Dibromophenyl Acetamide

Intermolecular Interactions and Supramolecular Assembly

C-H…π Interactions

C-H…π interactions are weak hydrogen bonds where a C-H bond acts as a hydrogen bond donor and a π-system (like a phenyl ring) acts as the acceptor. These interactions, though weak, play a crucial role in the stabilization of crystal structures of aromatic compounds.

Given the presence of both C-H bonds (from the acetyl group and the phenyl ring) and a π-system (the dibrominated phenyl ring) in N-(2,5-dibromophenyl)acetamide, it is highly probable that C-H…π interactions would be a feature of its crystal structure. The electron-withdrawing nature of the two bromine atoms would modulate the quadrupolar moment of the phenyl ring, potentially influencing the strength and geometry of these interactions compared to non-brominated analogues.

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

Hirshfeld surface analysis is a powerful tool in crystal engineering for visualizing and quantifying intermolecular interactions within a crystal. It maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts.

While no Hirshfeld analysis has been published for this compound, studies on other acetamide (B32628) derivatives demonstrate its utility. For instance, the Hirshfeld surface analysis of N-(2-methoxyphenyl)acetamide revealed that the most significant contributions to the crystal packing arise from H⋯H (53.9%), C⋯H/H⋯C (21.4%), and O⋯H/H⋯O (21.4%) interactions. nih.gov In another example, 2-azido-N-(2,6-dimethylphenyl)acetamide, Hirshfeld analysis showed that H⋯H contacts make the largest contribution. iucr.org

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots display the distribution of points according to the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface.

The analysis of fingerprint plots for various acetamides allows for the deconvolution of the Hirshfeld surface into contributions from specific atom pairs. For N-(2-methoxyphenyl)acetamide, the C—H⋯O hydrogen bond appears as a pair of sharp spikes in the fingerprint plot. nih.gov In the case of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the analysis quantified the contributions as H⋯H (53.8%), H⋯C/C⋯H (21.7%), H⋯N/N⋯H (13.6%), and H⋯O/O⋯H (10.8%). nih.gov

For this compound, a fingerprint plot analysis would be invaluable. It would be expected to show distinct regions corresponding to different interactions. The percentage contributions of these contacts can be tabulated to provide a clear quantitative picture of the packing forces. Based on analogous structures, a hypothetical breakdown of contributions for this compound might look like the data presented in Table 1.

| Interaction Type | Hypothetical Percentage Contribution (%) | Characteristic Features on Fingerprint Plot |

|---|---|---|

| H···H | ~30-40 | Large, diffuse region due to the abundance of hydrogen atoms. |

| Br···H/H···Br | ~20-30 | Distinct "wings" or "spikes" corresponding to hydrogen bonding and close van der Waals contacts. |

| Br···Br | ~10-15 | Characteristic features indicating halogen-halogen interactions. |

| C···H/H···C | ~10-20 | "Wings" indicative of C-H…π interactions. |

| O···H/H···O | ~5-10 | Sharp "spikes" representing N-H...O hydrogen bonds. |

| Other (C···C, C···Br, etc.) | ~5 | Various smaller features. |

Polymorphism and Cocrystallization Studies (if applicable)

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in solid-state chemistry, particularly for pharmaceuticals. Different polymorphs can exhibit different physical properties. A search of the literature did not reveal any studies on the polymorphism of this compound. However, a new monoclinic polymorph of N-(4-bromophenyl)acetamide was discovered, which crystallized in the space group P2₁/c, distinct from the previously reported orthorhombic form. researchgate.net This finding suggests that this compound may also be capable of forming multiple polymorphic structures under different crystallization conditions.

Cocrystallization is another technique used to modify the physical properties of a solid. By combining a target molecule with a coformer, new crystalline solids with unique properties can be designed. There are no published cocrystallization studies involving this compound. However, the field of pharmaceutical cocrystals is well-established, with many examples of how cocrystallization can improve properties like solubility and stability. nih.gov The amide and bromide functionalities in this compound present potential sites for hydrogen and halogen bonding, making it a candidate for cocrystal formation with appropriate coformers.

Applications in Advanced Materials Science

Development of Optoelectronic Materials Based on NLO Properties

N-(2,5-dibromophenyl)acetamide serves as a key starting material in the synthesis of compounds with potential applications in optoelectronics, particularly those exhibiting nonlinear optical (NLO) properties. mdpi.com Organic materials with significant NLO activity are crucial for technologies like optical data storage and image processing. nih.gov The NLO response in organic molecules is often linked to intramolecular charge transfer between electron-donating and electron-withdrawing groups connected by a π-conjugated system. nih.govmdpi.com

Researchers have utilized this compound as a platform to build such molecules. Through palladium-catalyzed Suzuki cross-coupling reactions, the bromine atoms on the phenyl ring can be replaced with various aryl groups. mdpi.com This synthetic strategy allows for the creation of a library of tri-aryl substituted aniline (B41778) derivatives from a single precursor.

A study detailed the synthesis of eight different aniline-based amides by reacting this compound with a range of arylboronic acids. mdpi.com The resulting compounds were then investigated for their NLO properties using density functional theory (DFT) methods. mdpi.com These computational studies are essential for predicting the NLO response and understanding the electronic structure of the newly synthesized materials. nih.gov The investigation of frontier molecular orbitals and reactivity descriptors helps in exploring the potential of these derivatives for use in optoelectronic devices. mdpi.com

Table 1: Derivatives Synthesized from this compound via Suzuki Coupling This table is based on research data where this compound was coupled with different arylboronic acids.

| Product Code | Arylboronic Acid Reactant | Yield (%) |

| 3a | Phenylboronic acid | 75% |

| 3b | 4-Methylphenylboronic acid | 78% |

| 3c | 4-Methoxyphenylboronic acid | 72% |

| 3d | 4-Formylphenylboronic acid | 65% |

| 3e | 4-Cyanophenylboronic acid | 69% |

| 3f | 4-Nitrophenylboronic acid | 62% |

| 3g | 3,5-Dimethylphenylboronic acid | 68% |

| 3h | Naphthalen-1-ylboronic acid | 70% |

Role as a Key Building Block in Functional Polymer Synthesis

Functional polymers are macromolecules designed with specific chemical groups to achieve desired properties and applications, ranging from biomedical technologies to electronics. mdpi.com The synthesis of these materials often relies on monomers that possess reactive sites for polymerization and carry the desired functional units.

This compound is a promising candidate as a key building block, or monomer precursor, for functional polymers. Its bifunctional nature, conferred by the two bromine atoms, allows it to be incorporated into polymer chains. These bromine sites can participate in various polymerization reactions, such as polycondensation or cross-coupling polymerization (e.g., Suzuki polycondensation).

By reacting both bromine sites, this compound can be linked with other bifunctional monomers to create a polymer backbone. The acetamide (B32628) group and the aromatic ring become integral parts of the resulting polymer structure, influencing its final properties. For instance, polyanilines, which are derivatives of the core structure of this compound, are noted for their electrical conductivity and environmental stability, making them suitable for electronic and optical applications. mdpi.com The synthesis of polymers incorporating the this compound unit could lead to new materials with unique electronic, optical, or thermal characteristics.

Precursor for the Design of Functional Ligands in Organometallic Chemistry

In organometallic chemistry, ligands are essential components that bind to a central metal atom, influencing the stability, reactivity, and catalytic activity of the resulting complex. Substituted aniline derivatives are widely used in the synthesis of organometallic complexes and have been a focus in catalysis for decades. mdpi.com

This compound functions as an effective precursor for designing such functional ligands. The core structure itself is not typically used directly as a ligand, but it serves as a foundational molecule that can be chemically elaborated to produce more complex ligand systems. The Suzuki cross-coupling reaction is a prime example of how this precursor can be modified. mdpi.com By selectively replacing one or both bromine atoms with other functional groups (e.g., pyridyl, phosphino, or other coordinating moieties), chemists can design and synthesize a vast array of tailored ligands.

For example, reacting this compound with an arylboronic acid containing a nitrogen heterocycle could produce a bidentate or pincer-type ligand capable of strongly coordinating to metal centers. The ability to build complex, multi-aryl structures from this relatively simple starting material makes it a valuable tool for chemists developing new catalysts for organic synthesis or novel materials with specific magnetic or electronic properties. mdpi.com

Future Research Directions and Unexplored Avenues

Design and Synthesis of Novel N-(2,5-dibromophenyl)acetamide Derivatives with Enhanced Properties

The core structure of this compound serves as a versatile scaffold for the synthesis of a new generation of molecules with tailored properties. A significant area of exploration involves the palladium-catalyzed Suzuki cross-coupling reaction, which allows for the introduction of various aryl groups onto the dibromophenyl ring. mdpi.comresearchgate.netresearchgate.net This method has been successfully employed to synthesize a series of aniline-based amides by reacting this compound with different arylboronic acids. mdpi.comresearchgate.netresearchgate.net The resulting derivatives have shown potential for applications in optoelectronics, with their nonlinear optical (NLO) properties being a key area of investigation. mdpi.comresearchgate.net

The synthesis process typically involves the initial protection of the amine group of 2,5-dibromoaniline (B181072) with acetic anhydride (B1165640) to yield this compound. mdpi.comresearchgate.net This is followed by the Suzuki coupling reaction with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄. mdpi.comresearchgate.net Researchers have demonstrated that a variety of functional groups on the arylboronic acid are well-tolerated under these reaction conditions, leading to moderate to good yields of the desired derivatives. mdpi.comresearchgate.netresearchgate.net

Detailed research findings have been documented for a range of synthesized derivatives. For instance, the reaction with different arylboronic acids has yielded compounds with varying electronic and structural properties. mdpi.comresearchgate.net

| Derivative | Starting Arylboronic Acid | Yield (%) | Melting Point (°C) | Key Spectroscopic Data |

|---|---|---|---|---|

| N-(2',5'-diphenyl-[1,1':4',1''-terphenyl]-2-yl)acetamide | Biphenyl-4-ylboronic acid | 75 | - | - |

| N-(4'-methoxy-2,5-diphenyl-[1,1'-biphenyl]-2'-yl)acetamide | (4-methoxyphenyl)boronic acid | 72 | - | - |

| N-(4'-(trifluoromethyl)-2,5-diphenyl-[1,1'-biphenyl]-2'-yl)acetamide | (4-(trifluoromethyl)phenyl)boronic acid | 68 | - | - |

| N-(2,2'',3,3''-tetrachloro-[1,1':4',1''-terphenyl]-2'-yl)acetamide | (2,3-dichlorophenyl)boronic acid | - | 754 | ¹H-NMR (600 MHz, CDCl₃) δ: 8.95 (s, 1H, NH), 7.47 (d, J = 7.8 Hz, 2H, aryl), 7.30 (t, J = 7.8 Hz, 3H, aryl), 7.10–7.08 (m, 4H, aryl), 2.16 (s, 3H, CH₃). ¹³C-NMR (150 MHz, CDCl₃): δ 171.0, 143.1, 140.1, 138.7, 137.1, 136.3, 135.2, 134.7, 132.0, 130.1, 128.9, 128.1, 127.4, 126.7, 125.9, 124.7, 123.7, 122.0, 121.8, 25.7. |

Future work in this area will likely focus on expanding the library of derivatives by employing a wider range of boronic acids and exploring other cross-coupling methodologies. The goal is to fine-tune the electronic and steric properties of the molecules to enhance their performance in specific applications.

Integration into Multi-Component Crystal Systems and Metal-Organic Frameworks

The ability of this compound to participate in hydrogen bonding and other non-covalent interactions makes it an attractive building block for the construction of multi-component crystal systems and Metal-Organic Frameworks (MOFs). ambeed.comresearchgate.net The acetamide (B32628) group, with its capacity to act as both a hydrogen bond donor and acceptor, can play a crucial role in directing the assembly of supramolecular architectures. researchgate.net

The bromine atoms on the phenyl ring also offer potential sites for halogen bonding, another important interaction in crystal engineering. While specific studies on the integration of this compound into MOFs are still emerging, related structures demonstrate the feasibility of this approach. lookchem.com The formation of dimers and π-π stacking interactions between aromatic rings are other stabilizing forces that can be exploited in the design of new crystalline materials. researchgate.net

Research in this area will involve co-crystallization experiments with other organic molecules and coordination with various metal ions to form novel MOFs. The resulting materials could have applications in gas storage, catalysis, and sensing.

Advanced In Silico Studies for Structure-Property Prediction

Computational chemistry is a powerful tool for predicting the properties of new molecules and guiding synthetic efforts. nih.govrsc.orgacs.org For this compound and its derivatives, in silico studies, particularly those based on Density Functional Theory (DFT), are being used to investigate their electronic structure, reactivity, and potential for specific applications. mdpi.comresearchgate.net

These computational studies can provide valuable insights into:

Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the highest occupied and lowest unoccupied molecular orbitals helps in understanding the electronic transitions and charge transfer characteristics of the molecules, which are crucial for optoelectronic applications. mdpi.comresearchgate.net

Reactivity Descriptors: Parameters such as chemical hardness, electronic chemical potential, and electrophilicity index can be calculated to predict the reactivity of the compounds. researchgate.net

Nonlinear Optical (NLO) Properties: DFT calculations can be used to predict the NLO properties of the synthesized derivatives, helping to identify promising candidates for further experimental investigation. mdpi.comresearchgate.net

Hirshfeld Surface Analysis: This technique is employed to visualize and quantify intermolecular interactions within the crystal packing, providing a deeper understanding of the forces that govern the solid-state structure. researchgate.net

| Computational Method | Properties Studied | Key Findings |

|---|---|---|

| Density Functional Theory (DFT) | Nonlinear Optical (NLO) Properties, Frontier Molecular Orbitals, Reactivity Descriptors | Identified derivatives with potential for optoelectronic applications. mdpi.comresearchgate.net |

| Hirshfeld Surface Analysis | Intermolecular Interactions | Revealed the importance of hydrogen bonding and π-π stacking in crystal packing. researchgate.net |

Future in silico work will likely involve the use of more advanced computational models to accurately predict a wider range of properties and to screen large virtual libraries of potential derivatives before their synthesis.

Exploration of this compound in Bio-Conjugation and Probes for Chemical Biology

The unique structural features of this compound and its derivatives make them interesting candidates for applications in chemical biology, specifically in the areas of bio-conjugation and the development of chemical probes. pitt.edubeilstein-journals.org While specific biological activity is outside the scope of this discussion, the chemical functionalities of these compounds can be leveraged for these purposes.

Bio-conjugation: The process of chemically linking molecules to biomolecules, such as proteins or nucleic acids, is a fundamental technique in chemical biology. thermofisher.com The reactive sites on this compound derivatives, potentially introduced through further functionalization, could be used to attach these molecules to biological targets. thermofisher.com The primary amines on proteins are common targets for conjugation. thermofisher.com

Chemical Probes: Chemical probes are small molecules used to study and manipulate biological systems. pitt.edubeilstein-journals.org The dibromophenylacetamide scaffold could be modified to create probes for various applications. For example, by incorporating a fluorophore or a reactive group for click chemistry, these molecules could be used to label and visualize specific cellular components or to participate in targeted chemical reactions within a biological context.

Future research in this direction will focus on the design and synthesis of functionalized this compound derivatives that are suitable for bio-conjugation reactions and can serve as versatile probes for exploring biological processes.

Q & A

Q. What are the common laboratory synthesis routes for N-(2,5-dibromophenyl)acetamide?

this compound is synthesized via palladium-catalyzed Suzuki cross-coupling reactions between brominated acetamide precursors and arylboronic acids. For example, reacting this compound with substituted arylboronic acids under reflux conditions in a mixture of dioxane/water (4:1) with Na₂CO₃ as a base yields functionalized analogs . Acetylation of primary amines using acetic anhydride under reflux is another foundational method .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the substitution pattern on the aromatic ring and acetamide group. Fourier Transform Infrared (FTIR) spectroscopy identifies functional groups like amide C=O stretches (~1650–1680 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity . X-ray crystallography can resolve intermolecular interactions, such as C–H⋯O hydrogen bonds influencing crystal packing .

Advanced Research Questions

Q. How can density functional theory (DFT) predict nonlinear optical (NLO) properties of this compound derivatives?

DFT calculations using hybrid functionals (e.g., B3LYP) and triple-zeta basis sets (e.g., def2-TZVP) analyze electronic properties, including dipole moments, polarizabilities, and hyperpolarizabilities. Frontier molecular orbitals (HOMO-LUMO gaps) and natural bond orbital (NBO) analysis reveal charge transfer mechanisms. For example, electron-donating groups (e.g., –SMe) lower HOMO-LUMO gaps, enhancing NLO responses, while electron-withdrawing groups (e.g., –Cl) reduce hyperpolarizability . Basis sets must balance accuracy and computational cost, with quadruple-zeta sets recommended for correlated methods like MP2 .

Q. What strategies optimize the reactivity of this compound in cross-coupling reactions?

Substituent effects on the phenyl ring dictate reactivity. Electron-deficient arylboronic acids enhance coupling efficiency with brominated acetamides. Solvent selection (e.g., dioxane for stability), catalyst loading (1–5 mol% Pd(PPh₃)₄), and base choice (e.g., Na₂CO₃ vs. K₃PO₄) are critical. Computational reactivity descriptors (e.g., Fukui indices) predict regioselectivity in electrophilic substitution .

Q. How do substituents influence electronic properties in this compound analogs?

Electron-donating groups (EDGs) like –OCH₃ or –SMe increase electron density on the aromatic ring, lowering HOMO-LUMO gaps and enhancing charge transfer for NLO applications. Electron-withdrawing groups (EWGs) like –NO₂ or –Cl reduce polarizability but improve thermal stability. For instance, a derivative with –SMe substituents exhibited a 3× higher hyperpolarizability than the parent compound, while –Cl analogs showed reduced NLO activity .

Q. What intermolecular interactions govern the crystallographic behavior of N-(substituted phenyl)acetamides?

X-ray studies reveal C–H⋯O hydrogen bonds between acetamide carbonyl groups and adjacent aromatic protons, forming supramolecular chains. Steric effects from substituents (e.g., –NO₂) twist aromatic rings out of plane, altering packing efficiency. Van der Waals interactions and π-stacking further stabilize crystal lattices .

Data Contradiction Analysis

Q. How can conflicting results in substituent effects on NLO properties be resolved?

Discrepancies often arise from computational vs. experimental methodologies. For example, DFT may overestimate hyperpolarizability due to basis set limitations. Validate predictions using experimental techniques like electric field-induced second harmonic generation (EFISHG). Calibration with reference compounds (e.g., urea) ensures accuracy .

Methodological Tables

| Substituent | Effect on NLO Response | Reference |

|---|---|---|

| –SMe (para) | Highest β (hyperpolarizability) | |

| –Cl (para) | Lowest β due to EWG effect | |

| –OCH₃ (meta) | Moderate β enhancement |

| Basis Set | Recommended Use | Accuracy |

|---|---|---|

| def2-SVP | Initial screening | Moderate |

| def2-TZVP | NLO property optimization | High |

| def2-QZVP | Correlated methods (MP2, CCSD) | Very High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.